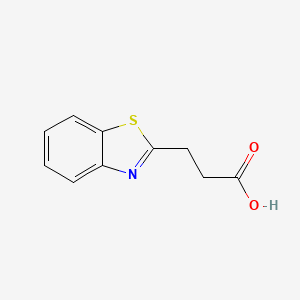

3-(1,3-Benzothiazol-2-yl)propanoic acid

描述

Significance of the Benzothiazole (B30560) Scaffold in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to the life sciences. crimsonpublishers.com The benzothiazole scaffold, an aromatic bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent member of this family. tandfonline.comwikipedia.org This structural unit is not only chemically stable but also possesses reactive sites that allow for functionalization, making it a valuable building block in organic synthesis. bibliomed.org The presence of nitrogen and sulfur atoms within the thiazole ring imparts specific electronic and steric properties that are crucial for its diverse applications. tandfonline.comnih.gov Consequently, the benzothiazole core is an integral feature in a wide range of biologically active molecules, pharmaceutical agents, and materials used in agriculture and technology. crimsonpublishers.comnih.govnih.gov

The journey of benzothiazole in medicinal chemistry has been marked by significant discoveries that cemented its status as a "privileged scaffold." While the core structure was known for some time, its therapeutic potential gained considerable attention with the discovery of the pharmacological profile of Riluzole. tandfonline.com Riluzole, a blocker of neurotransmission mediated by excitatory amino acids, highlighted the potential of the benzothiazole skeleton to interact with biological targets in the central nervous system. crimsonpublishers.comtandfonline.com This breakthrough catalyzed extensive research into other derivatives. Historically, various compounds incorporating the benzothiazole motif have found clinical use, including the amyloid imaging agent Pittsburgh compound B, the diuretic Ethoxzolamine, and the antiparkinsonian drug Pramipexole, demonstrating the scaffold's versatility. crimsonpublishers.com

Following the initial discoveries, research into benzothiazole-containing compounds has evolved and expanded dramatically. tandfonline.com Initially focused on specific therapeutic areas, the investigation has broadened to uncover a myriad of biological activities. Scientific literature now documents the significant potential of benzothiazole analogues as antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, and antioxidant agents. tandfonline.comnih.govjchemrev.com This wide spectrum of pharmacological activities has encouraged medicinal chemists to synthesize a large number of novel derivatives in the quest for more potent and specific therapeutic agents. tandfonline.comnih.gov The research has also transcended medicine, with significant progress in the development of benzothiazole-based agrochemicals, such as fungicides and herbicides, over the past two decades. nih.govresearchgate.net Modern research focuses on green chemistry approaches for synthesis and the development of derivatives for applications in materials science, such as fluorescent markers and dyes. nih.govjchemrev.comresearchgate.net

Rationale for Focused Research on 3-(1,3-Benzothiazol-2-yl)propanoic Acid

The decision to focus research on a specific molecule like this compound stems from a rational design approach that combines established pharmacophores to explore new chemical space and potential functionalities.

The structure of this compound is a hybrid of two well-regarded chemical moieties.

The Benzothiazole Core : This unit provides a rigid, planar, and aromatic platform. Its electron-rich nature and the presence of heteroatoms are known to facilitate non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with biological macromolecules like enzymes and receptors. mdpi.com The 2-position of the benzothiazole ring is a common and synthetically accessible site for substitution. nih.gov

The Propanoic Acid Side Chain : The propanoic acid group is a classic pharmacophore, most famously associated with the nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.org The carboxylic acid functional group is a strong hydrogen bond donor and acceptor and can exist as an anion at physiological pH, enabling ionic interactions.

The academic relevance of this specific combination lies in its potential to exhibit synergistic or novel biological activities. The study of how these two distinct fragments influence each other's chemical and biological properties is a subject of fundamental interest in medicinal chemistry. urfu.ru Structural studies on similar molecules, such as N-(1,3-benzothiazol-2-yl)-benzenesulfonylhydrazides, have highlighted the critical role of intermolecular hydrogen bonds and π-π interactions in stabilizing the solid state, providing a framework for understanding the potential molecular interactions of this compound. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29198-86-5 |

| Molecular Formula | C₁₀H₉NO₂S |

| Molecular Weight | 207.25 g/mol |

| IUPAC Name | This compound |

Data sourced from publicly available chemical databases. chemicalbook.com

While the anti-inflammatory properties of aryl propionic acids are well-established, contemporary research has significantly broadened the scope of their investigation. orientjchem.org Scientists are exploring their potential in various other therapeutic areas. Studies have reported that derivatives of propanoic acid possess a wide range of biological activities, including antibacterial, anticonvulsant, and anticancer effects. orientjchem.orgresearchgate.net The chemical modification of the basic propanoic acid structure is a key strategy to enhance these activities and discover new ones. orientjchem.orgnih.gov A particularly exciting and recent development is the emergence of propanoic acid derivatives as inhibitors of protein-protein interactions (PPI). acs.orgnih.gov For example, specific derivatives have been identified as potent inhibitors of the Keap1-Nrf2 PPI, offering a novel strategy for developing cytoprotective agents for conditions like acute kidney injury. acs.orgnih.gov This expansion into new biological targets provides a strong rationale for synthesizing and testing novel propanoic acid derivatives like this compound.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is multifaceted, with clear objectives aimed at characterizing its chemical and biological profile.

Synthesis and Characterization : A primary objective is the development and optimization of synthetic routes to the compound, with a preference for efficient and environmentally friendly methods, aligning with the principles of green chemistry. nih.govresearchgate.net This is followed by thorough characterization using modern spectroscopic and analytical techniques.

Biological Evaluation : A key objective is to screen the compound for a wide range of biological activities. Based on the known properties of its constituent parts, this would include assays for anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. nih.govorientjchem.org

Structure-Activity Relationship (SAR) Studies : To understand the contribution of each part of the molecule to its activity, a central goal is to synthesize a library of related analogues. By systematically modifying the benzothiazole ring and the propanoic acid chain, researchers can establish clear SARs, guiding the design of more potent and selective compounds.

Mechanistic and Computational Studies : Should significant biological activity be identified, a further objective is to elucidate the underlying mechanism of action. This could involve identifying specific enzyme or receptor targets. Computational methods, such as molecular docking and PIXEL calculations, can be employed to predict and analyze the interactions between the molecule and its biological targets, providing insights that complement experimental data. mdpi.com

Table 2: Investigated Biological Activities of the Benzothiazole Scaffold

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms. | crimsonpublishers.comnih.govjchemrev.com |

| Antimicrobial | Activity against a range of bacteria and fungi. | nih.govjchemrev.comresearchgate.net |

| Anti-inflammatory | Reduction of inflammation, often through enzyme inhibition. | tandfonline.comnih.gov |

| Anticonvulsant | Efficacy in models of epilepsy and seizures. | tandfonline.comnih.gov |

| Antioxidant | Ability to neutralize reactive oxygen species. | nih.govjchemrev.com |

| Neuroprotective | Protection of nerve cells from damage or degeneration. | tandfonline.comnih.gov |

| Antidiabetic | Potential to modulate glucose metabolism. | tandfonline.comnih.gov |

Table 3: Expanding Biological Activities of Propanoic Acid Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Well-established activity, primarily through COX enzyme inhibition. | orientjchem.orgresearchgate.net |

| Antibacterial | Efficacy against various Gram-positive and Gram-negative bacteria. | orientjchem.orgnih.gov |

| Anticancer | Cytotoxic effects against various cancer cell lines. | orientjchem.orgresearchgate.net |

| Anticonvulsant | Activity in preclinical models of convulsions. | orientjchem.orgresearchgate.net |

| Antioxidant | Capacity to scavenge free radicals and reduce oxidative stress. | nih.gov |

| PPI Inhibition | Disruption of protein-protein interactions (e.g., Keap1-Nrf2). | acs.orgnih.gov |

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Class/Use |

|---|---|

| This compound | Subject of article |

| Riluzole | Benzothiazole derivative, Neuroprotective agent |

| Thioflavin | Benzothiazole derivative, Dye |

| Pittsburgh compound B | Benzothiazole derivative, Amyloid imaging agent |

| Ethoxzolamine | Benzothiazole derivative, Diuretic |

| Pramipexole | Benzothiazole derivative, Antiparkinsonian drug |

| Ibuprofen | Aryl propionic acid, NSAID |

Structure

3D Structure

属性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNQTHDJEZTVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354380 | |

| Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29198-86-5 | |

| Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 1,3 Benzothiazol 2 Yl Propanoic Acid and Its Analogues

Classical Synthetic Routes and Their Mechanistic Underpinnings

The most established and versatile methods for constructing the benzothiazole (B30560) nucleus involve the cyclization of 2-aminothiophenol (B119425) with a variety of electrophilic partners. mdpi.com These reactions capitalize on the nucleophilicity of both the thiol and amino groups to form the fused thiazole (B1198619) ring.

Cyclization Reactions Involving 2-Aminothiophenol Precursors

The condensation of 2-aminothiophenol with compounds containing a carbonyl or cyano group is a fundamental approach to 2-substituted benzothiazoles. ekb.eg The reaction mechanism typically initiates with the nucleophilic attack of the amino group on the electrophilic carbon, followed by an intramolecular cyclization involving the thiol group and subsequent dehydration or oxidation to yield the aromatic benzothiazole ring.

The direct condensation of 2-aminothiophenol with carboxylic acids is a widely employed method for synthesizing 2-substituted benzothiazoles. nih.govdoaj.org These reactions often require harsh conditions, such as high temperatures and the use of strong dehydrating agents like polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and phosphorus pentoxide. nih.gov For instance, heating 2-aminothiophenol with a carboxylic acid in PPA at temperatures ranging from 150°C to 220°C facilitates the cyclodehydration process. nih.govmdpi.com The proposed mechanism in PPA involves the activation of the carboxylic acid, followed by acylation of the amino group of 2-aminothiophenol. An acid-catalyzed ring closure of the resulting thioanilide intermediate, driven by the nucleophilic thiol group, and subsequent dehydration leads to the final benzothiazole product. nih.gov

More contemporary approaches utilize microwave irradiation to accelerate the reaction, often in the absence of a solvent. ajol.info This technique offers advantages such as significantly reduced reaction times and improved yields. ajol.info For example, 2-substituted benzothiazoles can be obtained in good to excellent yields by irradiating a mixture of 2-aminothiophenol and various fatty acids for a few minutes. ajol.info

Acid chlorides, being more reactive acylating agents than carboxylic acids, react with 2-aminothiophenol under milder conditions. ajol.info The reaction typically proceeds by adding the acid chloride to 2-aminothiophenol at low temperatures (e.g., 0–5 °C), which leads to the formation of the N-acylated intermediate. This is followed by cyclization to afford the benzothiazole derivative in excellent yields. ajol.info Heterogeneous catalysts like KF-Al2O3 have also been used to promote the condensation with acid chlorides and anhydrides under mild, room-temperature conditions. mdpi.com

Interactive Data Table: Synthesis of 2-Substituted Benzothiazoles via Condensation with Carboxylic Acids and Derivatives

| Precursor 1 | Precursor 2 (Carboxylic Acid/Derivative) | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol | Various Fatty Acids | Microwave, Solvent-free | 2-Alkylbenzothiazoles | Good to Excellent | ajol.info |

| 2-Aminothiophenol | Aromatic Carboxylic Acids | Polyphosphoric Acid (PPA), 150-220°C | 2-Arylbenzothiazoles | Variable | nih.gov |

| 2-Aminothiophenol | Aliphatic/Aromatic Carboxylic Acids | MeSO₃H/SiO₂, 140°C | 2-Substituted Benzothiazoles | 70-92% | nih.gov |

| 2-Aminothiophenol | Fatty Acid Chlorides | 0-5°C, then cyclization | 2-Alkylbenzothiazoles | Excellent | ajol.info |

| 2-Aminothiophenol | Acid Chlorides/Anhydrides | KF-Al₂O₃, Acetonitrile, RT | 2-Substituted Benzothiazoles | 87-97% | mdpi.com |

The condensation of 2-aminothiophenol with aldehydes provides another efficient route to 2-substituted benzothiazoles. ekb.egresearchgate.net This reaction is typically an oxidative cyclization. The proposed mechanism involves the initial formation of a Schiff base (benzothiazoline intermediate) through the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, followed by dehydration. ekb.eg This intermediate is then oxidized to the stable aromatic benzothiazole. ekb.eg A variety of catalysts and oxidants can be employed, including air, molecular oxygen, hydrogen peroxide, and metal catalysts. ekb.egmdpi.com Green chemistry approaches have utilized catalysts like samarium triflate in aqueous media or have been performed under solvent-free conditions with microwave assistance. organic-chemistry.org

Reactions with nitriles, catalyzed by strong acids such as trifluoromethanesulfonic acid (TFOH) or facilitated by ZnO nanoparticles under solvent-free conditions, also yield 2-substituted benzothiazoles. ekb.eg The mechanism involves the acid-catalyzed activation of the nitrile, making it susceptible to nucleophilic attack by the amino group of 2-aminothiophenol, followed by cyclization and tautomerization.

Strategies for Incorporating the Propanoic Acid Moiety

To synthesize the target molecule, 3-(1,3-benzothiazol-2-yl)propanoic acid, specific strategies are required to introduce the three-carbon acid side chain at the 2-position of the benzothiazole ring. This can be achieved through direct, one-pot approaches or via multi-step sequences.

A reliable, albeit indirect, method involves a two-step sequence. First, an ester precursor, ethyl 3-(1,3-benzothiazol-2-yl)propanoate, is synthesized. This can be accomplished by the condensation of 2-aminothiophenol with a derivative of succinic acid where one carboxylic acid group is protected as an ester, such as monoethyl succinate (B1194679) or its corresponding acid chloride. The cyclization proceeds as previously described, forming the benzothiazole ring and leaving the ethyl ester group intact at the end of the side chain.

The second step is the hydrolysis of the ester to the desired carboxylic acid. chegg.com This transformation is a standard procedure in organic synthesis and can be achieved under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible reaction that goes to completion. libretexts.org The ester is treated with an aqueous solution of a strong base, like sodium hydroxide, typically with heating. This process yields the sodium salt of the carboxylic acid (a carboxylate). Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate to furnish the final product, this compound. chegg.comlibretexts.org

A more direct and atom-economical approach to this compound is the direct condensation of 2-aminothiophenol with a C4 dicarboxylic acid or its anhydride (B1165640), most notably succinic acid or succinic anhydride. orgsyn.orgorgsyn.org

When 2-aminothiophenol is reacted with succinic anhydride, the reaction mechanism involves the initial ring-opening of the anhydride. The more nucleophilic amino group of 2-aminothiophenol attacks one of the carbonyl carbons of the succinic anhydride. This step forms an amide linkage and generates a terminal carboxylic acid, resulting in an intermediate, 4-((2-mercaptophenyl)amino)-4-oxobutanoic acid. The subsequent step is an intramolecular cyclodehydration. Under dehydrating conditions, such as heating in PPA, the thiol group attacks the amide carbonyl carbon, leading to the closure of the thiazole ring and the elimination of a water molecule to yield the final product directly. orgsyn.orgorgsyn.org This method is highly efficient as it constructs the heterocyclic ring and establishes the propanoic acid side chain in a single synthetic operation from readily available starting materials.

Interactive Data Table: Synthetic Strategies for the Propanoic Acid Moiety

| Strategy | Step 1 | Step 2 | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Esterification & Hydrolysis | Condensation of 2-aminothiophenol with a succinic acid monoester derivative to form ethyl 3-(1,3-benzothiazol-2-yl)propanoate. | Basic or acidic hydrolysis of the ester to the carboxylic acid. | Reliable, uses standard reactions, purification of intermediate may be easier. | Multi-step process, lower overall yield. | chegg.com, libretexts.org |

| Direct Synthesis | One-pot condensation of 2-aminothiophenol with succinic anhydride or succinic acid. | Not applicable. | Atom-economical, fewer steps, potentially higher overall yield. | May require harsher conditions for cyclodehydration. | orgsyn.org, orgsyn.org |

Modern and Green Chemistry Approaches in Synthesis

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of benzothiazole derivatives. bau.edu.trnih.gov This technique utilizes microwave irradiation to heat reactions, leading to a significant reduction in reaction times compared to conventional heating methods. nih.gov For instance, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives was achieved rapidly and efficiently under microwave irradiation (MWI) conditions. bau.edu.trnih.gov

In a similar vein, the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids, which are structurally analogous, was accomplished in just 2-3 minutes with good yields using focused microwave irradiation. nih.gov This method also simplified the purification process, making it quicker and more cost-effective. nih.gov The development of tandem reactions, such as the Ugi reaction followed by a microwave-assisted intramolecular azide-alkyne cycloaddition, further showcases the efficiency of this technology in creating complex heterocyclic scaffolds in minimal steps. beilstein-journals.org The primary advantage of microwave assistance lies in its ability to rapidly and uniformly heat the reaction mixture, often leading to higher yields and cleaner reactions in a fraction of the time required by traditional methods. bau.edu.trnih.gov

Solvent-Free Reaction Systems

Eliminating volatile and often toxic organic solvents is a cornerstone of green chemistry. Solvent-free reaction systems for benzothiazole synthesis not only reduce environmental pollution but can also simplify product isolation and lower costs. One such approach involves the condensation of 2-aminothiophenol with various fatty acids under microwave irradiation without any solvent. mdpi.com Using P₄S₁₀ as a catalyst, this protocol proved to be rapid and efficient, yielding the desired products in high amounts. mdpi.com

Another green, solvent-free method utilizes sonication to synthesize benzoxazoles and benzothiazoles. nih.gov This technique, performed under mild conditions with a recyclable magnetic ionic liquid catalyst, produces water as the sole byproduct. nih.gov The reactions demonstrate high efficiency, with fast rates (30 minutes) and high yields (up to 90%). nih.gov Mechanochemical synthesis, which involves grinding solid reactants together, also represents a solvent-free pathway. beilstein-journals.org

Catalytic Methodologies for Enhanced Efficiency

Catalysis is pivotal in modern organic synthesis, offering pathways to higher efficiency, selectivity, and sustainability. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is particularly advantageous as it simplifies catalyst recovery and reuse, reducing waste and improving process economics. nih.gov

The choice of catalyst has a profound impact on the synthesis of benzothiazole derivatives, influencing reaction rates, yields, and the ability to perform reactions under milder, more environmentally benign conditions. A variety of catalysts have been developed, each with specific advantages.

Brønsted Acid Ionic Liquids : These have been successfully used as recyclable catalysts for the one-pot, three-component synthesis of 1-[(1,3-benzothiazol-2-ylamino)methyl]-2-naphthols. thieme-connect.deresearchgate.net Using just 5 mol% of the ionic liquid catalyst in ethanol (B145695) at 80°C resulted in high yields (up to 95%) in a short time (15 minutes). thieme-connect.de These catalysts are advantageous due to their low toxicity, reusability, and the mild conditions they enable. thieme-connect.deresearchgate.net

Silica-Supported Acid Catalysts : An innovative silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) catalyst has been shown to be highly effective for preparing bioactive pyrazoles in a solvent-free environment, a methodology applicable to other heterocyclic syntheses. nih.gov The high surface area and mesoporous structure of such solid catalysts are critical for their high efficiency, leading to excellent product yields (up to 98%). nih.gov Their solid nature allows for easy separation and recycling for multiple consecutive runs without a significant loss in activity. nih.gov

Nanoparticle Catalysts : Nanosized catalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. Nanosized Fe₃O₄ particles have been used to catalyze the direct sulfanylation of the C2–H bond in benzothiazole, demonstrating an atom-economical synthesis that can be performed in a non-inert atmosphere with a recyclable catalyst. mdpi.com Similarly, ZnO nanoparticles have been employed as an efficient catalyst in the mechanochemical synthesis of benzothiazoles. beilstein-journals.org

The following table summarizes the performance of various modern catalysts in the synthesis of benzothiazole analogues.

| Catalyst Type | Specific Catalyst Example | Substrates | Conditions | Yield | Key Advantages |

| Ionic Liquid | [BCMIM][Cl] (5 mol%) | 2-Aminobenzothiazole, Aldehydes, 2-Naphthol | Ethanol, 80°C, 15 min | 95% | Recyclable, low catalyst loading, short reaction time. thieme-connect.de |

| Solid Acid | Silica-Supported Sulfonic Acid (SBPASA) | Aldehydes, Ethyl Acetoacetate, Hydrazine Hydrate | Solvent-free, 100°C | up to 98% | Heterogeneous, highly recyclable, high surface area, solvent-free. nih.gov |

| Nanoparticles | Nanosized Fe₃O₄ | Benzothiazole, Disulfides | Air atmosphere | Good | Atom-economy, recyclable, non-inert atmosphere. mdpi.com |

| Phosphorus Pentasulfide | P₄S₁₀ | 2-Aminothiophenol, Fatty Acids | Solvent-free, Microwave | High | Rapid, solvent-free, efficient. mdpi.com |

Mechanochemical Synthesis Pathways

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, offers a sustainable, solvent-free alternative to traditional solution-phase synthesis. beilstein-journals.orgrsc.org This approach is highly efficient for the synthesis of various heterocyclic compounds, including benzothiazoles.

A notable example is the synthesis of benzothiazoles via a condensation reaction between 2-aminothiophenol and aromatic aldehydes using ZnO nanoparticles as a catalyst under ball-milling conditions. beilstein-journals.org This solvent-free method is scalable and leverages the high efficiency of the nanoparticle catalyst. The development of mechanochemical methods aligns with green chemistry principles by minimizing solvent use and often reducing energy consumption compared to conventional heating. rsc.org

Principles of Atom Economy and Waste Minimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy are inherently less wasteful, as fewer atoms are lost in the formation of unwanted byproducts. jocpr.com

Modern synthetic strategies for benzothiazoles increasingly prioritize high atom economy. One-pot, multi-component reactions (MCRs) are exemplary in this regard, as they combine several reaction steps into a single operation, avoiding the need to isolate intermediates and thereby reducing solvent use and waste generation. thieme-connect.denih.gov The synthesis of 1,5-benzothiazepines from benzaldehyde, acetophenone, and 2-aminothiophenol using a combination of solid acid and base catalysts is a prime example of a process with high conversion and selectivity that avoids intermediate neutralization and purification steps. nih.gov

Catalytic processes, especially those using recyclable heterogeneous catalysts, contribute significantly to waste minimization. nih.govmdpi.com For instance, the use of a magnetic ionic liquid catalyst for benzothiazole synthesis not only allows for solvent-free conditions but also results in water being the only byproduct, representing a highly atom-economical and environmentally friendly process. nih.gov By designing syntheses that maximize the incorporation of starting materials into the final product, chemists can create more sustainable and efficient routes to valuable compounds like this compound. mdpi.comprimescholars.com

Regioselectivity and Stereoselectivity in Synthesis

The precise control of substituent placement (regioselectivity) and the spatial orientation of atoms (stereoselectivity) are paramount in the synthesis of complex organic molecules. For this compound and its analogues, these factors play a crucial role in determining the final properties of the molecule.

Control of Reaction Outcomes in Complex Systems

The inherent structure of the benzothiazole ring system largely dictates the regioselectivity in the synthesis of its 2-substituted derivatives. The most prevalent and highly regioselective method for synthesizing this compound involves the condensation of 2-aminothiophenol with a suitable three-carbon dicarboxylic acid derivative, such as succinic acid or its anhydride. mdpi.com This reaction proceeds via the formation of a thiazoline (B8809763) intermediate, which then aromatizes to the benzothiazole. The reaction mechanism inherently directs the propanoic acid side chain to the 2-position of the benzothiazole nucleus.

Alternative methods, such as the reaction of 2-aminothiophenol with nitriles, also yield 2-substituted benzothiazoles with high regioselectivity. mdpi.com In more complex scenarios, where the benzene (B151609) ring of the benzothiazole is already substituted, the electronic and steric nature of these substituents can influence the reactivity of the starting materials but the primary condensation reaction still favors formation of the 2-substituted product.

Modern synthetic approaches have also explored catalyst- and additive-free methods, for instance, the three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur, which can produce 2-substituted benzothiazoles. acs.org While these methods offer environmental benefits, the control of regioselectivity for a specific analogue like this compound would depend on the judicious choice of the starting aliphatic amine to provide the desired propanoic acid side chain.

Table 1: Key Synthetic Reactions for 2-Substituted Benzothiazoles

| Reaction Type | Reactants | Key Features | Regioselectivity |

| Condensation | 2-Aminothiophenol + Carboxylic Acid/Derivative | Widely applicable, often high yielding. mdpi.com | Highly selective for the 2-position. |

| Condensation | 2-Aminothiophenol + Aldehyde | Efficient, can be performed under mild conditions. mdpi.comelsevierpure.com | Highly selective for the 2-position. |

| Cyclization | Substituted Thioanilides | Can be promoted by photoredox catalysis. mdpi.com | Dependent on the structure of the thioanilide. |

| Multicomponent | Aromatic Amine + Aliphatic Amine + Sulfur | Catalyst- and additive-free potential. acs.org | Controlled by the choice of amine reactants. |

Purification and Isolation Methodologies in Academic Research

The purification and isolation of this compound and its analogues from reaction mixtures are critical steps to obtain a product of high purity for subsequent analysis and biological testing. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

A typical purification protocol for a solid, acidic compound like this compound in an academic research setting would involve a combination of the following techniques:

Work-up: After the reaction is complete, the mixture is typically cooled, and if a solid product precipitates, it can be collected by filtration. Often, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. nih.gov Since the target compound is a carboxylic acid, the pH of the aqueous layer can be adjusted to manipulate its solubility. For instance, washing the organic layer with an acidic solution (e.g., dilute HCl) would keep the product in the organic phase, while washing with a basic solution (e.g., sodium bicarbonate) would extract the product into the aqueous phase as its carboxylate salt, leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

Chromatography: Column chromatography is a widely used technique for purifying benzothiazole derivatives. nih.govijrpc.com A slurry of silica (B1680970) gel is packed into a column, and the crude product is loaded onto the top. A solvent system, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. acs.orgnih.gov The components of the mixture travel down the column at different rates depending on their polarity, allowing for their separation. The fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is crucial for effective purification. Common solvents for recrystallizing benzothiazole derivatives include ethanol, methanol, or mixtures of solvents. ijrpc.com

Table 2: Common Purification Techniques for Benzothiazole Derivatives in Research

| Technique | Principle | Typical Solvents/Reagents | Application |

| Extraction | Partitioning between immiscible liquids based on solubility and pH. | Ethyl acetate, Dichloromethane, Water, Dilute HCl, Sodium Bicarbonate. | Initial separation from reaction mixture and removal of acidic/basic impurities. |

| Column Chromatography | Separation based on differential adsorption onto a stationary phase. nih.gov | Silica gel (stationary phase); Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate (mobile phase). acs.orgnih.gov | Separation of compounds with different polarities. |

| Recrystallization | Purification of solids based on differences in solubility at different temperatures. ijrpc.com | Ethanol, Methanol, Acetone. | Final purification of solid products. |

Reactivity and Reaction Pathways of 3 1,3 Benzothiazol 2 Yl Propanoic Acid

Fundamental Reaction Types and Functional Group Transformations

The reactivity of 3-(1,3-benzothiazol-2-yl)propanoic acid can be systematically explored by considering the characteristic reactions of its constituent functional groups.

Reactions Involving the Carboxylic Acid Group

The propanoic acid side chain is a versatile handle for various chemical modifications, including esterification, amidation, and reduction.

One of the most fundamental reactions of carboxylic acids is their conversion to esters. This is commonly achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is a reversible equilibrium, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. vanderbilt.edulibretexts.org

The general transformation for this compound is as follows:

Studies on the esterification of propanoic acid have shown that reaction rates and yields are influenced by factors such as temperature, catalyst amount, and the structure of the alcohol. For instance, primary alcohols tend to react faster than secondary alcohols due to reduced steric hindrance. colab.ws

Table 1: Potential Esterification Products of this compound

| Alcohol (R-OH) | Product Name | Product Structure |

|---|---|---|

| Methanol (CH₃OH) | Methyl 3-(1,3-benzothiazol-2-yl)propanoate |  |

| Ethanol (B145695) (CH₃CH₂OH) | Ethyl 3-(1,3-benzothiazol-2-yl)propanoate |  |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 3-(1,3-benzothiazol-2-yl)propanoate |  |

| Benzyl Alcohol (C₆H₅CH₂OH) | Benzyl 3-(1,3-benzothiazol-2-yl)propanoate |  |

The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. Modern synthetic methods often employ "peptide coupling" reagents to facilitate this reaction under mild conditions, minimizing side reactions. researchgate.net

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-hydroxybenzotriazole (HOBt) to enhance efficiency and suppress racemization. researchgate.net

The general transformation is depicted below:

Table 2: Potential Amidation Products of this compound

| Amine (R₁R₂NH) | Product Name | Product Structure |

|---|---|---|

| Ammonia (NH₃) | 3-(1,3-Benzothiazol-2-yl)propanamide |  |

| Aniline (C₆H₅NH₂) | 3-(1,3-Benzothiazol-2-yl)-N-phenylpropanamide |  |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-3-(1,3-benzothiazol-2-yl)propanamide |  |

| Morpholine (C₄H₉NO) | 4-(3-(1,3-Benzothiazol-2-yl)propanoyl)morpholine |  |

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide.

The reduction of this compound yields 3-(1,3-benzothiazol-2-yl)propan-1-ol.

More recent developments have introduced catalytic methods for this reduction, such as manganese(I)-catalyzed hydrosilylation, which can offer milder reaction conditions.

Reactions of the Benzothiazole (B30560) Ring System

The benzothiazole ring is an aromatic system, and the benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution (EAS).

The benzothiazole ring system, as a whole, is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. The position of substitution on the benzene ring (positions 4, 5, 6, or 7) is directed by the combined electronic effects of the thiazole (B1198619) heterocycle and the existing 2-propanoic acid substituent.

The fused thiazole ring tends to direct incoming electrophiles. For instance, studies on the bromination of 2,1,3-benzothiadiazoles show that substitution occurs successively at the 4 and 7 positions. The regioselectivity of EAS reactions can be complex and is influenced by the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(Nitro-1,3-benzothiazol-2-yl)propanoic acid | Substitution is expected to occur on the benzene ring, likely at the 4, 5, 6, or 7-position. The exact isomer distribution depends on directing effects. |

| Bromination | Br₂, FeBr₃ | 3-(Bromo-1,3-benzothiazol-2-yl)propanoic acid | A Lewis acid catalyst is required to polarize the bromine molecule for attack on the deactivated ring. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-sulfonic acid | Requires harsh conditions due to the deactivating nature of the ring system. |

Nucleophilic Attack at the Thiazole Ring

The benzothiazole core of this compound exhibits a distinct reactivity profile, particularly concerning nucleophilic attacks. The C2 carbon, to which the propanoic acid side chain is attached, is generally the most electrophilic position in the benzothiazole ring system and is susceptible to nucleophilic attack, often leading to ring-opening or substitution reactions. However, direct C-H functionalization at this position can be achieved through the formation of reactive intermediates. db-thueringen.de

One strategy involves the activation of the C2 position by converting it into a heteroarylphosphonium salt. This salt then serves as a versatile intermediate for substitution reactions with various nucleophiles. The reaction can proceed through two proposed mechanistic pathways. db-thueringen.de The first is a classic aromatic nucleophilic substitution (SNAr) pathway, where the nucleophile directly attacks the C2 carbon, leading to a Meisenheimer-like complex before the displacement of the phosphonium group. The second proposed pathway involves the nucleophile attacking the phosphorus atom of the phosphonium salt, forming a pentavalent intermediate. This intermediate then undergoes a contractive ligand coupling to form the new C2-nucleophile bond and release triphenylphosphine. db-thueringen.de

Studies on related heterocyclic systems, such as pyrrolo[2,1-c] nih.govnih.govbenzothiazines, have shown that nucleophilic attack can also induce ring contraction, leading to the formation of new fused heterocyclic systems like pyrrolo[2,1-b] nih.govanalis.com.mybenzothiazoles. beilstein-journals.org This highlights the complex reactivity of the thiazole ring, where the outcome of a nucleophilic attack is highly dependent on the substrate's structure and the reaction conditions.

Oxidative and Reductive Transformations

The benzothiazole moiety is susceptible to both oxidative and reductive transformations. The sulfur atom in the thiazole ring is a primary site for oxidation. For instance, the oxidation of 2-substituted benzothiazoles with oxidizing agents like Chloramine-T (CAT) in an acidic medium has been studied kinetically. researchgate.net In these reactions, the sulfur atom is oxidized, and the reaction mechanism is influenced by the nature of the substituent at the C2 position. The presence of electron-donating groups on the benzothiazole system generally accelerates the rate of oxidation. researchgate.net

Reductive transformations, while less commonly explored for this specific acid, can target either the heterocyclic ring or the carboxylic acid function. Catalytic hydrogenation could potentially reduce the benzene portion of the benzothiazole ring or, under more forcing conditions, affect the thiazole ring. The carboxylic acid group can be reduced to the corresponding alcohol, 3-(1,3-benzothiazol-2-yl)propan-1-ol, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. These transformations provide pathways to new derivatives with different chemical properties and potential applications.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Intermediates

Understanding the transient species formed during reactions is crucial for elucidating reaction mechanisms. In the functionalization of benzothiazoles, several types of intermediates have been proposed or identified. db-thueringen.de As mentioned previously, in C2-H functionalization reactions proceeding via phosphonium salts, key intermediates include a Meisenheimer complex for the SNAr pathway and a pentavalent phosphorus species for the ligand coupling pathway. db-thueringen.de

In other transformations involving related heterocyclic systems, different intermediates are observed. For example, in the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, seleniranium cation intermediates play a pivotal role in a complex reaction pathway that involves stepwise attacks at three different centers. nih.gov Furthermore, studies on the enzymatic browning of compounds containing similar structural motifs have identified decarboxylated dihydro-1,4-benzothiazine derivatives as major intermediates in the formation of pigments. researchgate.net These studies underscore the importance of identifying reactive intermediates to understand and control reaction outcomes.

Table 1: Proposed Intermediates in Benzothiazole and Related Heterocycle Reactions

| Reaction Type | Proposed Intermediate(s) | Precursor System | Source(s) |

|---|---|---|---|

| C2-H Functionalization | Heteroarylphosphonium Salt, Meisenheimer Complex, Pentavalent Phosphorus Species | Benzothiazoles | db-thueringen.de |

| Nucleophilic Substitution | Seleniranium Cation | 2-Bromomethyl-1,3-thiaselenole & 1,3-Benzothiazole-2-thiol | nih.gov |

| Enzymatic Browning | Dihydro-1,4-benzothiazine Derivatives | Catechin-cysteine adducts | researchgate.net |

| Herz Reaction | Benzodithiazolium Cation (Herz Salt) | Anilines and Disulfur Dichloride | mdpi.com |

Transition State Analysis

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the energy barriers and geometries of the highest-energy points along a reaction coordinate. For reactions involving this compound, such analyses can predict regioselectivity and reaction feasibility.

While specific transition state analyses for this exact molecule are not widely published, studies on related systems provide valuable parallels. For instance, DFT calculations have been used to rationalize the regioselectivity of ring-opening reactions in substituted cyclopropenes catalyzed by gold(I) complexes, showing that the electronic properties of substituents dictate which bonds are preferentially broken. acs.org Similarly, in the hydroarylation of 3-(furan-2-yl)propenoic acids, DFT studies have helped identify the reactive electrophilic species as O,C-diprotonated forms of the starting material. mdpi.com Applying such computational approaches to the reactions of this compound could elucidate the transition states for nucleophilic attack, oxidation, or derivatization, thereby enabling more precise control over reaction outcomes.

Kinetic Studies of Reaction Rates

Kinetic studies are fundamental to understanding reaction mechanisms by quantifying the influence of reactant concentrations, temperature, and catalysts on the reaction rate. A detailed kinetic investigation has been performed on the oxidation of several 2-substituted benzothiazoles by chloramine-T (CAT) in an acidic medium. researchgate.net

The studies revealed that the reactions follow first-order kinetics with respect to both the [CAT] and the [benzothiazole substrate]. researchgate.net The reaction rate showed an inverse fractional order dependence on the concentration of H⁺ ions, suggesting the involvement of a proton in a pre-equilibrium step. researchgate.net The rate of reaction was found to be influenced by the substituent at the C2-position, with electron-donating groups increasing the rate and electron-withdrawing groups decreasing it. This trend is consistent with an electrophilic attack by the oxidizing species on the benzothiazole ring. researchgate.net Activation parameters, including the energy of activation (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), were calculated from the effect of temperature on the reaction rate. researchgate.net

Table 2: Kinetic Data for the Oxidation of 2-Phenyl-Benzothiazole with Chloramine-T

| Parameter | Value | Condition/Observation | Source |

|---|---|---|---|

| Order w.r.t. [CAT] | 1 | The rate is directly proportional to the concentration of the oxidizing agent. | researchgate.net |

| Order w.r.t. [Substrate] | 1 | The rate is directly proportional to the concentration of the benzothiazole. | researchgate.net |

| Order w.r.t. [H⁺] | Inverse fractional | Suggests a pre-equilibrium step involving a proton. | researchgate.net |

| Effect of Ionic Strength | No significant effect | Indicates the rate-determining step does not involve two ionic species. | researchgate.net |

| Effect of Product | No significant effect | The reduction product (p-toluenesulfonamide) does not inhibit the reaction. | researchgate.net |

| Activation Energy (Ea) | 73.13 kJ/mol | Energy barrier for the oxidation of 2-phenyl-benzothiazole. | researchgate.net |

| Enthalpy of Activation (ΔH‡) | 59.09 (± 0.04) kJ/mol | Change in enthalpy in forming the transition state. | researchgate.net |

| Entropy of Activation (ΔS‡) | -137.03 (± 0.1) J/K·mol | Indicates a more ordered transition state compared to the reactants. | researchgate.net |

Derivatization and Functionalization Strategies

This compound possesses two main sites for chemical modification: the carboxylic acid group and the benzothiazole ring system. These sites allow for a wide range of derivatization and functionalization strategies to synthesize new compounds.

The carboxylic acid group is readily converted into other functional groups. Esterification can be achieved by reacting the acid with an alcohol under acidic conditions. Amidation, the formation of an amide bond, can be carried out by activating the carboxylic acid (e.g., with a carbodiimide) and reacting it with a primary or secondary amine. jyoungpharm.org These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Functionalization of the benzothiazole ring itself offers another avenue for creating diverse derivatives. While the C2 position is already substituted, the benzene ring can undergo electrophilic aromatic substitution, although the electron-poor nature of the benzothiazole system often requires harsh conditions. diva-portal.org More modern and versatile methods, such as regioselective iridium-catalyzed C-H borylation, allow for the introduction of boryl groups at the C5 or C4/C6 positions. These borylated intermediates are highly valuable building blocks that can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide variety of aryl or heteroaryl substituents. nih.govdiva-portal.org

Table 3: Summary of Derivatization and Functionalization Strategies

| Reaction Site | Strategy | Reagents/Conditions | Resulting Functional Group/Derivative | Source(s) |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | mdpi.com |

| Carboxylic Acid | Amidation | Amine, Coupling Agents (e.g., EDC, HOBt) | Amide | jyoungpharm.org |

| Carboxylic Acid | Hydrazinolysis | Hydrazine Hydrate | Hydrazide | jyoungpharm.org |

| Benzothiazole Ring (C-H bonds) | C-H Borylation | Ir-catalyst, B₂(pin)₂ | Boryl Ester (B(pin)) | nih.govdiva-portal.org |

| Borylated Benzothiazole | Suzuki-Miyaura Coupling | Aryl Halide, Pd Catalyst, Base | Aryl-substituted Benzothiazole | nih.gov |

| Borylated Benzothiazole | Oxidation | Oxone | Phenol | nih.gov |

Introduction of Substituents on the Benzothiazole Ring

Direct substitution on the benzene ring of a pre-formed this compound is synthetically challenging. Instead, the most prevalent and effective strategy for introducing substituents onto the benzothiazole ring is to incorporate them from the initial stages of synthesis. This approach involves the condensation of a substituted 2-aminothiophenol (B119425) with a suitable three-carbon synthon.

The classical and widely adopted method for constructing the 2-substituted benzothiazole core is the reaction between a 2-aminothiophenol and a carboxylic acid or its derivative. mdpi.com To synthesize derivatives of this compound with substituents on the benzothiazole ring, a correspondingly substituted 2-aminothiophenol is reacted with succinic acid or succinic anhydride (B1165640). The substituents, which can be either electron-donating or electron-withdrawing groups, are positioned on the benzene ring of the 2-aminothiophenol precursor.

This condensation reaction is typically carried out under thermal conditions or with the aid of a dehydrating agent or catalyst. A variety of catalysts and reaction conditions have been developed to improve yields and promote greener synthesis, including the use of silica (B1680970) gel-supported methanesulfonic acid, microwave irradiation, or heterogeneous catalysts like KF·Al2O3. mdpi.comnih.gov The choice of reaction conditions can be influenced by the nature of the substituent on the 2-aminothiophenol. mdpi.com

| Precursors | Substituent (R) | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| Substituted 2-aminothiophenol, Carboxylic Acid/Acyl Chloride | -Cl, -F, -NO2, -OCH3, -CH3 | KF·Al2O3, mild conditions | 2-Substituted Benzothiazole | High |

| Substituted 2-aminothiophenol, Aldehyde | Various alkyl/aryl groups | Ag2O, Microwave irradiation (4-8 min) | 2-Substituted Benzothiazole | 92-98% |

| Substituted 2-aminothiophenol, Aldehyde | Various alkyl/aryl groups | SiO2–HNO3, shaking (2-4 h) | 2-Substituted Benzothiazole | 83-98% |

Modifications of the Propanoic Acid Side Chain

The propanoic acid side chain of this compound possesses a terminal carboxylic acid group, which is a key site for a variety of chemical transformations. These modifications are crucial for altering the molecule's physicochemical properties and for creating derivatives for further conjugation.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification. athabascau.ca This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. athabascau.ca This method allows for the synthesis of a wide range of alkyl or aryl esters.

Amide Formation: The formation of amides from the carboxylic acid group is another fundamental transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. Alternatively, direct amidation can be accomplished using coupling agents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as hydroxybenzotriazole (HOBt) can facilitate the direct reaction between the carboxylic acid and an amine under mild conditions, a common strategy in peptide synthesis. jyoungpharm.orgmdpi.com

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | Reversible reaction; often requires excess alcohol. |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Amide (-CONR'R'') | Two-step process involving a highly reactive intermediate. |

| Amide Formation (Direct Coupling) | Amine (R'R''NH), Coupling Agent (e.g., EDC, HOBt) | Amide (-CONR'R'') | Mild conditions, good for sensitive substrates. |

Conjugation with Other Biologically Active Scaffolds

The ability to conjugate this compound with other pharmacophores or biologically active scaffolds is a powerful strategy in drug discovery, leading to the creation of hybrid molecules with potentially enhanced or novel biological activities. The propanoic acid side chain typically serves as the chemical handle for these conjugation reactions.

Semicarbazone Conjugates: Benzothiazole derivatives have been successfully conjugated with semicarbazone scaffolds. nih.gov This is generally achieved by first converting the carboxylic acid of the propanoic side chain into a hydrazide. The hydrazide is then reacted with an appropriate isocyanate to form the benzothiazole-semicarbazone conjugate. These hybrid molecules have been investigated for their potential antiproliferative activities.

Guanidine Conjugates: The benzothiazole nucleus has also been linked to guanidine moieties. researchgate.net The synthesis of these conjugates often involves an amide bond formation between the propanoic acid group and an amino-functionalized guanidine precursor. The reaction is typically facilitated by standard peptide coupling agents. Such conjugates have been explored for their antimicrobial properties.

Other Heterocyclic Scaffolds: The versatile reactivity of the carboxylic acid group allows for conjugation with a wide array of other biologically active heterocyclic systems, such as β-lactams, triazoles, and oxadiazoles. nih.govnih.gov For instance, the synthesis of benzothiazole-β-lactam conjugates has been reported through a cycloaddition reaction where the benzothiazole-propanoic acid derivative is first coupled to a Schiff base. nih.gov Similarly, by converting the carboxylic acid to a hydrazide and then reacting it with carbon disulfide, a 1,3,4-oxadiazole ring can be formed and linked to the benzothiazole core. nih.gov These molecular hybridization strategies aim to combine the therapeutic properties of different pharmacophores into a single molecule.

| Conjugated Scaffold | General Synthetic Approach | Potential Biological Activity |

|---|---|---|

| Semicarbazone | Conversion of the side chain to a hydrazide, followed by reaction with an isocyanate. | Antiproliferative |

| Guanidine | Amide coupling between the propanoic acid and an amino-guanidine derivative. | Antimicrobial |

| β-Lactam | Coupling with a Schiff base followed by ketene-imine cycloaddition. nih.gov | Antimicrobial, Antimalarial |

| 1,3,4-Oxadiazole | Formation of a hydrazide, followed by cyclization with carbon disulfide. nih.gov | Anti-inflammatory, Antimicrobial |

Computational and Theoretical Investigations of 3 1,3 Benzothiazol 2 Yl Propanoic Acid

Quantum Mechanical Studies

Quantum mechanical (QM) methods are fundamental in computational chemistry for providing detailed insights into the behavior of molecules. These studies calculate the electronic structure and energy of a molecule, allowing for the prediction of a wide range of properties from first principles. For a molecule like 3-(1,3-Benzothiazol-2-yl)propanoic acid, QM studies can elucidate its inherent characteristics, which are crucial for understanding its reactivity and potential biological activity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical method used extensively for investigating the properties of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like this compound. scirp.org DFT calculations are used to determine optimized molecular geometry, electronic structure, and vibrational frequencies. mdpi.com

The flexibility of the propanoic acid side chain in this compound allows it to adopt multiple three-dimensional shapes, or conformers. A conformational analysis using DFT would identify the various stable conformers and their relative energies. This process involves systematically rotating the molecule's single bonds and calculating the energy at each step to map the potential energy surface.

The results of such an analysis would identify the lowest-energy conformer, known as the global minimum, which represents the most stable structure of the molecule. Other low-energy conformers, or local minima, would also be identified. The relative stability of these conformers is critical as the molecule's shape dictates how it interacts with biological targets. Studies on similar benzothiazole (B30560) derivatives have shown that different conformers can have significantly different energies, with the most stable one being used for further electronic and docking studies. nih.govresearchgate.net

Table 1: Illustrative Data from a DFT Conformational Analysis This table demonstrates the typical output of a conformational analysis. Data is hypothetical for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|

| Conformer 1 | 0.00 | Most Stable |

| Conformer 2 | +1.54 | Stable |

DFT calculations are used to explore the electronic properties of this compound by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally indicates that a molecule is more reactive and more polarizable. materialsciencejournal.org These calculations provide a quantitative basis for understanding the molecule's potential to participate in chemical reactions and charge-transfer processes. mdpi.com

Table 2: Example of Frontier Molecular Orbital Data from DFT Calculations This table illustrates the kind of data generated from an FMO analysis. Data is hypothetical.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.06 |

| LUMO Energy | -1.98 |

Theoretical vibrational spectra (Infrared and Raman) of this compound can be computed using DFT. These calculations predict the frequencies of the fundamental vibrational modes of the molecule. nih.gov The predicted frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations; therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov

Furthermore, a Potential Energy Distribution (PED) analysis is performed to assign the calculated vibrational frequencies to specific motions of the atoms, such as C-H stretching, C=O bending, or the vibration of the entire benzothiazole ring. mdpi.com This detailed assignment is essential for interpreting experimental IR and Raman spectra and confirming the molecular structure. nih.gov

Ab Initio Methods and Basis Set Selection

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. mdpi.com While often more computationally intensive than DFT, they provide a valuable theoretical framework for studying molecular properties.

The selection of a basis set is a critical aspect of both DFT and ab initio calculations, as it defines the set of mathematical functions used to build the molecular orbitals. mit.edu The choice represents a compromise between accuracy and computational cost.

Pople Style Basis Sets : Sets like 6-31G(d) and 6-311++G(d,p) are widely used. The numbers indicate the number of functions used for core and valence electrons, while letters in parentheses denote the addition of polarization (d,p) and diffuse (++) functions, which are important for accurately describing bonding and non-bonding electrons, respectively. mdpi.com

Correlation-Consistent Basis Sets : Developed by Dunning, sets like cc-pVDZ and aug-cc-pVTZ are designed to systematically converge towards the complete basis set limit, offering a path to highly accurate results, albeit at a higher computational expense.

For a molecule like this compound, a basis set such as 6-311++G(d,p) would likely be chosen for DFT calculations to achieve a reliable description of its geometry and electronic properties. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

For this compound, molecular docking simulations would be performed by inserting the molecule into the binding site of a specific protein target. An algorithm would then sample numerous orientations and conformations of the molecule within the site, calculating a scoring function to estimate the strength of the binding affinity. mdpi.com

The results of a docking study would reveal:

Binding Affinity : A numerical score (e.g., in kcal/mol) that predicts how strongly the compound binds to the target. More negative scores typically indicate stronger binding.

Binding Mode : The preferred orientation and conformation of the compound in the active site.

Key Interactions : Specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, that stabilize the ligand-protein complex.

Benzothiazole derivatives have been the subject of numerous docking studies against various biological targets, including enzymes implicated in cancer, microbial infections, and diabetes, highlighting the therapeutic potential of this chemical scaffold. nih.govresearchgate.netmdpi.com A docking study of this compound could reveal its potential to act as an inhibitor for a particular enzyme, guiding future experimental work.

Ligand-Protein Interaction Profiling

Computational studies on benzothiazole derivatives have been instrumental in elucidating their interactions with various protein targets. While specific ligand-protein interaction profiling for this compound is not extensively documented in publicly available research, studies on closely related benzothiazole-containing molecules offer a predictive framework. For instance, molecular docking simulations are frequently employed to understand how these compounds bind to the active sites of enzymes or receptors.

In studies of other benzothiazole derivatives, key interactions often involve hydrogen bonding, hydrophobic interactions, and pi-stacking with amino acid residues within the protein's binding pocket. For example, in the context of anticancer research, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been shown through in silico studies to potentially interact with the conserved amino acid residues of human SIRT2 and EGFR. mdpi.com Similarly, molecular docking of benzothiazole-thiazole hybrids has been used to investigate their binding patterns within the hinge region, allosteric sites, and activation loops of protein kinases like p56lck. biointerfaceresearch.com These studies suggest that the benzothiazole nucleus often plays a crucial role in anchoring the ligand within the binding site.

The propanoic acid side chain of the target molecule would be expected to participate in hydrogen bonding, particularly with polar residues such as arginine, lysine, or histidine, or act as a hydrogen bond acceptor. The benzothiazole ring itself is likely to engage in hydrophobic and aromatic stacking interactions. The specific profile of these interactions would, of course, be dependent on the topology and amino acid composition of the target protein's binding site.

Prediction of Binding Affinities and Modes

The prediction of binding affinities and modes is a cornerstone of computational drug design, allowing for the ranking of potential drug candidates before their synthesis and in vitro testing. For benzothiazole derivatives, molecular docking studies are a primary tool for predicting these parameters. For example, in silico prediction of the binding affinities of hybrid molecules of benzothiazole linked with hydroxamic acid to the histone deacetylase enzyme (HDAC8) has been performed. uomustansiriyah.edu.iquomustansiriyah.edu.iq These studies calculate the binding energy (often expressed as ΔG in kcal/mol) to estimate the strength of the interaction between the ligand and the protein.

For a series of benzothiazol-2-ylcarbamodithioates, molecular docking, binding free energy calculations, and molecular dynamics simulations were used to study their potential as inhibitors of Staphylococcus aureus MurD. nih.gov Such studies not only predict the binding affinity but also the most stable conformation (binding mode) of the ligand within the active site. This information is critical for understanding the structural basis of inhibition and for designing more potent analogues.

Receptor-Based Drug Design Strategies

Receptor-based drug design relies on the three-dimensional structure of the target protein to design ligands that can bind to it with high affinity and selectivity. This approach has been applied to the design of various benzothiazole-based inhibitors. For instance, structure-based design has been used to develop benzothiazole derivatives as potent inhibitors of the STAT3 signaling pathway. mdpi.com In such strategies, the known structure of the receptor's binding site is used to guide the design of novel molecules that are complementary in shape and chemical properties.

The discovery of new RORC modulators from 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs was facilitated by a combination of structure-based and pharmacophore-based virtual screening. nih.gov X-ray crystallography of co-crystals of a ligand and its target protein can provide detailed information about the binding mode, which is invaluable for subsequent design iterations. For example, the crystal structure of a benzothiadiazole dioxide analog bound to the RORC ligand-binding domain revealed the engagement of a novel sub-pocket, which could be exploited for the design of more potent inhibitors. nih.gov

In the context of this compound, a receptor-based design strategy would involve identifying a relevant biological target and obtaining its 3D structure. The propanoic acid moiety could be designed to interact with a known polar region of the binding site, while modifications to the benzothiazole ring could be made to optimize hydrophobic or aromatic interactions.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Computational methods are powerful tools for predicting and rationalizing the structure-activity relationships of a series of compounds. For benzothiazole derivatives, these approaches have been used to understand how chemical modifications affect their biological activity.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. A QSAR study was conducted on a series of synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potential antibacterial agents. researchgate.netdntb.gov.ua In this study, various physicochemical descriptors of the molecules were correlated with their antibacterial activity to generate a predictive model.

QSAR studies on other benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity, as well as the presence of a hydroxyl group. nih.gov Such models provide valuable insights into the structural features that are important for biological activity. For this compound and its analogues, a QSAR study could help to identify the optimal physicochemical properties for a desired biological effect.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a ligand-based drug design approach that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. This model can then be used to screen virtual libraries of compounds for new potential hits.

Pharmacophore models have been developed for various classes of compounds, including benzothiazinone derivatives, to identify crucial features for their biological response. nih.gov A pharmacophore model for a series of active compounds would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For this compound, a pharmacophore model could be generated based on a set of active analogues. The propanoic acid moiety would likely be represented by a hydrogen bond donor and/or acceptor feature, while the benzothiazole ring would contribute to a hydrophobic or aromatic feature. This model could then guide the design of new derivatives with improved activity.

Solvent Effects and Solvation Models in Computational Chemistry

The solvent environment can have a significant impact on the structure, properties, and interactions of molecules. Computational chemistry employs various solvation models to account for these effects. Density Functional Theory (DFT) calculations on benzothiazole derivatives have been performed using the SMD (Solvation Model based on Density) model to simulate the solvent environment. mdpi.com These calculations can provide insights into the conformational preferences and electronic properties of the molecule in solution.

The choice of solvent can influence reaction outcomes and biological activity. Therefore, accurately modeling solvent effects is crucial for predictive computational studies. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvation models, on the other hand, involve simulating individual solvent molecules around the solute, which is computationally more intensive but can provide a more detailed picture of solute-solvent interactions. The study of solvent effects on this compound could help to understand its solubility and how its conformation might change in different biological environments.

Biological and Pharmacological Activities of 3 1,3 Benzothiazol 2 Yl Propanoic Acid and Its Analogues

Antimicrobial Activity

Derivatives of benzothiazole (B30560) are recognized for their potential as antimicrobial agents, demonstrating efficacy against a variety of bacterial and fungal pathogens.

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

While specific studies on the antibacterial activity of 3-(1,3-Benzothiazol-2-yl)propanoic acid are not extensively detailed in the reviewed literature, research on analogous benzothiazole-containing compounds provides insight into their potential efficacy. For instance, the introduction of a benzothiazole group into other molecular structures has been shown to increase antibacterial activity.

One study on benzothiazole-containing diarylureas found that certain analogues were more active than the commercial antimicrobial agent triclocarban. Specifically, a derivative bearing a 5-chloro-6-fluoro-1,3-benzothiazol-2-yl moiety demonstrated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against certain strains, which was an improvement over triclocarban's MIC of 16 µg/mL mdpi.com. Another analogue showed four times greater activity against Enterococcus faecalis than triclocarban mdpi.com.

In a different study, sulfonamide analogues of benzothiazole were synthesized and evaluated for their antibacterial properties. One particular compound exhibited equipotent activity to the standard drugs chloramphenicol and sulfamethoxazole against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, with MIC values ranging from 3.1 to 6.2 μg/mL nih.gov. Furthermore, some of these analogues showed excellent activity against a mutant strain of E. coli with an MIC of 12.5 μg/mL, significantly better than the standard drug's MIC of 50 μg/mL nih.gov.